molecular formula C10H12O4 B7764946 2-(4-甲氧基苯氧基)丙酸 CAS No. 4276-74-8

2-(4-甲氧基苯氧基)丙酸

货号: B7764946
CAS 编号: 4276-74-8
分子量: 196.20 g/mol
InChI 键: MIEKOFWWHVOKQX-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

“2-(4-Methoxyphenoxy)propanoic acid” is a carboxylic acid and an aromatic ether . It has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol . The IUPAC name for this compound is 2-(4-methoxyphenoxy)propanoic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenoxy)propanoic acid” can be represented by the canonical SMILES notation: CC(C(=O)O)OC1=CC=C(C=C1)OC . This compound also has an InChIKey: MIEKOFWWHVOKQX-UHFFFAOYSA-N .

科学研究应用

  1. 食品分析: 开发了一种利用固相萃取和高效液相色谱 (HPLC) 测定食品中 2-(4-甲氧基苯氧基)丙酸钠的方法,突出了其在食品安全和质量控制中的应用 (马建民, 2014).

  2. 甜味抑制: 该化合物已被研究为甜味抑制剂,特别是其对各种苦甜刺激物的味觉和时间特性的影响。这表明其在改变食品风味方面的潜在应用 (C. Johnson, G. Birch, D. Macdougall, 1994).

  3. 味觉感知研究: 它已被用于了解口腔不同区域甜味抑制的区域差异,为感官感知和食品科学的研究做出贡献 (A. R. Warnock, J. Delwiche, 2006).

  4. 化学合成和抗炎研究: 已从中合成出新的酚类化合物,探索其在抗炎应用中的潜力 (夏磊仁等,2021).

  5. 材料科学: 该化合物已在聚苯并噁嗪合成中使用,表明其在新材料开发中的作用 (Acerina Trejo-Machin 等,2017).

  6. 环境科学: 已研究其吸附特性,特别是与土壤和有机质的关系,这与了解其环境影响和行为有关 (D. Werner, J. Garratt, G. Pigott, 2012).

  7. 食品保质期和质地改善: 它已被用于改变甜味并改善磅蛋糕的保质期和质地,展示了其在食品技术中的实际应用 (Sung-kyu Lee 等,2008).

  8. 水质监测: 已开发出测定其在水样中存在的方法,这对环境监测和安全具有重要意义 (A. Nuhu 等,2012).

  9. 木质素模型化合物代谢: 已在细菌代谢研究中研究了其作为木质素模型化合物的作用,这可以为生物修复和生物能源研究提供信息 (R. Vicuña 等,1987).

  10. 植物毒性和诱变效应: 已评估了该化合物的衍生物的植物毒性和诱变效应,提供了对其潜在生态影响的见解 (A. Jităreanu 等,2013).

安全和危害

The safety data sheet for “2-(4-Methoxyphenoxy)propanoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment and wearing chemical impermeable gloves .

生化分析

Biochemical Properties

The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that 2-(4-Methoxyphenoxy)propanoic acid interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.

Cellular Effects

In terms of cellular effects, 2-(4-Methoxyphenoxy)propanoic acid has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .

Molecular Mechanism

It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.

Temporal Effects in Laboratory Settings

In laboratory settings, 2-(4-Methoxyphenoxy)propanoic acid has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that 2-(4-Methoxyphenoxy)propanoic acid may have long-term effects on sweetness perception .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methoxyphenoxy)propanoic acid involves the reaction of 4-methoxyphenol with epichlorohydrin to form glycidyl 4-methoxyphenyl ether, which is then reacted with chloroacetic acid to form 2-(4-Methoxyphenoxy)propanoic acid.", "Starting Materials": [ "4-methoxyphenol", "epichlorohydrin", "chloroacetic acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenol in a mixture of water and sodium hydroxide.", "Step 2: Add epichlorohydrin to the mixture and stir for several hours at room temperature.", "Step 3: Extract the resulting glycidyl 4-methoxyphenyl ether with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 5: Dissolve the residue in a mixture of water and sodium hydroxide.", "Step 6: Add chloroacetic acid to the mixture and stir for several hours at room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and extract the resulting 2-(4-Methoxyphenoxy)propanoic acid with diethyl ether.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS 编号

4276-74-8

分子式

C10H12O4

分子量

196.20 g/mol

IUPAC 名称

(2S)-2-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI 键

MIEKOFWWHVOKQX-ZETCQYMHSA-N

手性 SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

规范 SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

熔点

65 - 66 °C

物理描述

Solid

溶解度

3129 mg/L @ 25 °C (est)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?

A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of 2-(4-Methoxyphenoxy)propanoic acid in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.

Q2: Are there regional differences in how effectively 2-(4-Methoxyphenoxy)propanoic acid suppresses sweetness perception?

A: Research indicates that the sweetness suppression by 2-(4-Methoxyphenoxy)propanoic acid can vary depending on the area of the tongue stimulated. [] Specifically, when 2-(4-Methoxyphenoxy)propanoic acid is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of 2-(4-Methoxyphenoxy)propanoic acid as a sweetness inhibitor.

Q3: Beyond its taste-modifying properties, are there other applications for 2-(4-Methoxyphenoxy)propanoic acid?

A: While the provided research primarily focuses on the sensory aspects of 2-(4-Methoxyphenoxy)propanoic acid, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.

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